

A Comprehensive Technical Guide to 1,4-Dichloropyrido[4,3-d]pyridazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Dichloropyrido[4,3-d]pyridazine

Cat. No.: B081957

[Get Quote](#)

For researchers, scientists, and professionals in drug development, this document serves as an in-depth technical guide on **1,4-Dichloropyrido[4,3-d]pyridazine**, a heterocyclic compound of interest in medicinal chemistry and materials science. This guide provides a detailed overview of its chemical and physical properties, a validated synthesis protocol, and insights into its potential applications.

Core Compound Identity

CAS Number: 14490-19-8[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

IUPAC Name: 1,4-dichloropyrido[3,4-d]pyridazine[\[2\]](#)[\[3\]](#)[\[4\]](#)

Molecular Formula: C₇H₃Cl₂N₃[\[2\]](#)[\[3\]](#)

Physicochemical Properties

A summary of the key physical and chemical properties of **1,4-Dichloropyrido[4,3-d]pyridazine** is presented in the table below for easy reference and comparison.

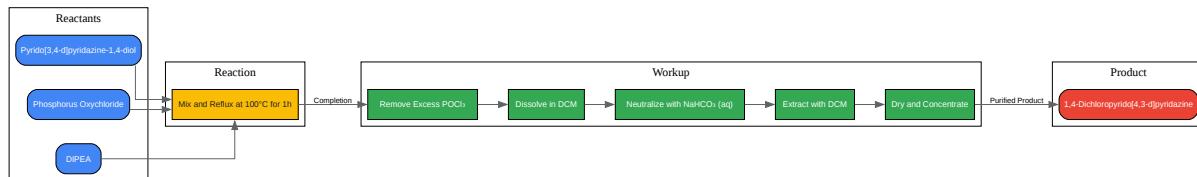
Property	Value	Source
Molecular Weight	200.02 g/mol	[2] [3]
Monoisotopic Mass	198.9704025 Da	[2]
Melting Point	159 °C	[3] [5]
Boiling Point (Predicted)	440.774 °C at 760 mmHg	[6]
Density (Predicted)	1.573 g/cm³	[5] [6]
Physical State	Solid	[3]
Appearance	Pale yellow solid	[5]
pKa (Predicted)	1.19 ± 0.30	[5]
XlogP (Predicted)	1.9	[2]

Synthesis Protocol

The following section details a general and reproducible experimental procedure for the synthesis of **1,4-Dichloropyrido[4,3-d]pyridazine** from pyrido[3,4-d]pyridazine-1,4-diol.

Materials:

- Pyrido[3,4-d]pyridazine-1,4-diol (1.83 g, 11.2 mmol)
- Phosphorus oxychloride (8.4 mL, 89.7 mmol)
- N,N-Diisopropylethylamine (DIPEA) (2.0 mL, 11.2 mmol)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Ice


Procedure:

- To a round-bottomed flask, add pyrido[3,4-d]pyridazine-1,4-diol (1.83 g, 11.2 mmol) and phosphorus oxychloride (8.4 mL, 89.7 mmol).[5][7]
- Slowly add N,N-diisopropylethylamine (DIPEA) (2.0 mL, 11.2 mmol) to the suspension.[5][7]
- Heat the resulting suspension to 100°C and reflux for 1 hour. The reaction mixture will gradually turn into a brown solution.[5][7]
- After the reaction is complete, remove the excess phosphorus oxychloride using a rotary evaporator.[5][7]
- Dissolve the resulting brown residue in dichloromethane (DCM) and add it dropwise to a mixture of ice and saturated aqueous sodium bicarbonate (NaHCO₃) solution.[5][7]
- Continue to add the saturated NaHCO₃ solution until the aqueous layer becomes neutral.[5][7]
- Separate the organic and aqueous layers. Extract the aqueous layer further with dichloromethane (500 mL).[5][7]
- Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the final product, 1,4-dichloropyrido[3,4-d]pyridazine.[5][7]

Yield: 1.74 g (8.7 mmol, 78%)[7]

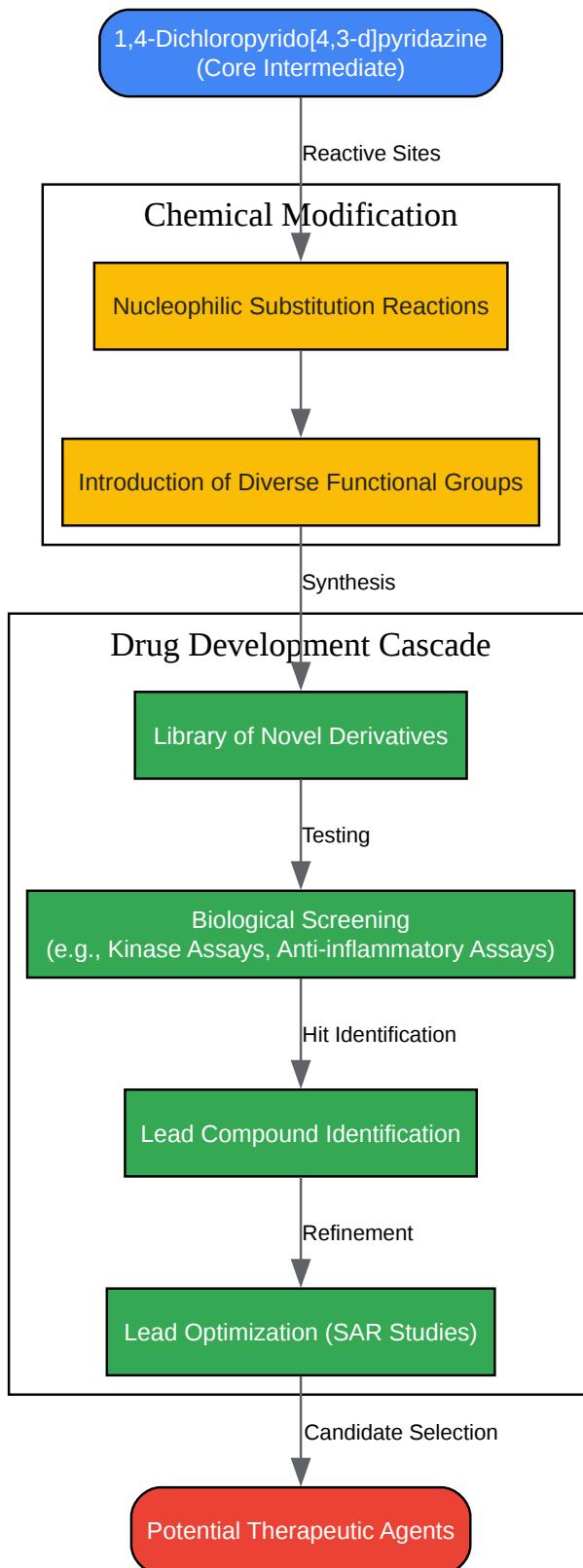
Experimental Workflow: Synthesis of 1,4-Dichloropyrido[4,3-d]pyridazine

The following diagram illustrates the key steps in the synthesis of **1,4-Dichloropyrido[4,3-d]pyridazine**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **1,4-Dichloropyrido[4,3-d]pyridazine**.

Applications in Drug Discovery and Development


The pyridazine ring system is a recognized scaffold in medicinal chemistry due to its unique physicochemical properties.^[8] These properties include weak basicity, a high dipole moment that facilitates π - π stacking interactions, and a robust, dual hydrogen-bonding capacity, which can be crucial for drug-target interactions.^[8]

While specific signaling pathways involving **1,4-Dichloropyrido[4,3-d]pyridazine** are not extensively detailed in the provided search results, its structural alerts suggest its utility as a versatile intermediate for the synthesis of more complex molecules with potential biological activity. The dichloro substitutions provide reactive sites for nucleophilic substitution reactions, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR).

The broader class of pyridazine derivatives has shown promise in various therapeutic areas. For instance, derivatives of pyrido[2,3-d]pyridazine-2,8-dione have been investigated as potential anti-inflammatory agents through dual inhibition of COX-1 and COX-2.^[9] Furthermore, the related pyridopyrimidine scaffold is present in approved drugs and is being actively studied for new therapies.^[10]

Logical Relationship: From Intermediate to Potential Therapeutics

The following diagram outlines the logical progression from the core intermediate, **1,4-Dichloropyrido[4,3-d]pyridazine**, to the development of potential therapeutic agents.

[Click to download full resolution via product page](#)

Caption: Drug discovery pathway utilizing the core scaffold.

Safety and Handling

1,4-Dichloropyrido[4,3-d]pyridazine is harmful if swallowed.^[7] Standard laboratory safety protocols should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, eye protection, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.^[4] For storage, it is recommended to keep the compound under an inert gas (nitrogen or argon) at 2-8°C.^[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-Dichloropyrido[4,3-d]pyridazine - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. 1,4-Dichloropyrido[4,3-d]pyridazine | C7H3Cl2N3 | CID 12224497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 1,4-Dichloropyrido[4,3-d]pyridazine 96% | CAS: 14490-19-8 | AChemBlock [achemblock.com]
- 5. 1,4-DICHLOROPYRIDO[4,3-D]PYRIDAZINE CAS#: 14490-19-8 [m.chemicalbook.com]
- 6. 1,4-dichloropyrido[4,3-d]pyridazine, CAS No. 14490-19-8 - iChemical [ichemical.com]
- 7. echemi.com [echemi.com]
- 8. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]

- To cite this document: BenchChem. [A Comprehensive Technical Guide to 1,4-Dichloropyrido[4,3-d]pyridazine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b081957#1-4-dichloropyrido-4-3-d-pyridazine-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com